

Application Notes and Protocols for Nickel-Catalyzed Enaminone Synthesis

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Enamidonin

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Introduction

Enaminones are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of carbocyclic and heterocyclic compounds. Their unique structural motif, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, imparts them with both nucleophilic and electrophilic character. This dual reactivity has made them attractive targets for the synthesis of medically important molecules, including anti-inflammatory, anticonvulsant, and antitumor agents. Nickel catalysis has emerged as a powerful tool for the synthesis of enaminones, offering efficient and selective routes under various reaction conditions. This document provides detailed protocols and application notes for two distinct nickel-catalyzed methods for enaminone synthesis: a modern photocatalytic approach and a heterogeneous catalysis method utilizing nickel oxide.

I. Nickel-Assisted Photocatalytic Synthesis of Enaminones from 3-Bromochromones

This protocol details a dual catalytic system that combines a nickel catalyst with a photoredox catalyst to synthesize a diverse range of enaminone derivatives from 3-bromochromones and amines. The reaction proceeds via a Ni(II)-catalyzed hydroamination, followed by a photocatalytic reductive debromination and subsequent ring opening.^{[1][2]}

Experimental Protocol

Materials:

- 3-Bromochromone derivatives
- Amine (e.g., morpholine, piperidine, etc.)
- Nickel(II) bromide diglyme complex ($\text{NiBr}_2 \cdot \text{diglyme}$)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Photocatalyst (e.g., an acridinium salt)
- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk tube or similar reaction vessel
- Blue LED light source (427 nm)
- Magnetic stirrer
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 3-bromochromone derivative (0.2 mmol, 1.0 equiv).
- Add the nickel(II) bromide diglyme complex (5.0 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (5.0 mol %).
- Add the photocatalyst (1.0 mol %).
- Add the amine (0.3 mmol, 1.5 equiv).
- Add anhydrous N,N-dimethylformamide (DMF) to achieve the desired concentration.

- Stir the reaction mixture at room temperature (20 °C).
- Irradiate the mixture with a 427 nm blue LED lamp.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired enaminone.

Data Presentation

Table 1: Substrate Scope and Yields for the Nickel-Assisted Photocatalytic Synthesis of Enaminones

Entry	3-Bromochromone Derivative	Amine	Product	Yield (%)
1	3-Bromochromone	Morpholine	(Z)-3-morpholino-1-(2-hydroxyphenyl)prop-2-en-1-one	85
2	3-Bromochromone	Piperidine	(Z)-1-(2-hydroxyphenyl)-3-(piperidin-1-yl)prop-2-en-1-one	78
3	6-Chloro-3-bromochromone	Morpholine	(Z)-1-(5-chloro-2-hydroxyphenyl)-3-morpholinoprop-2-en-1-one	81
4	6-Methyl-3-bromochromone	Morpholine	(Z)-1-(2-hydroxy-5-methylphenyl)-3-morpholinoprop-2-en-1-one	75

Yields are for the isolated product after purification.

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References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-archives.org [beilstein-archives.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Nickel-Catalyzed Enaminone Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243422#protocol-for-nickel-catalyzed-enaminone-synthesis>]

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